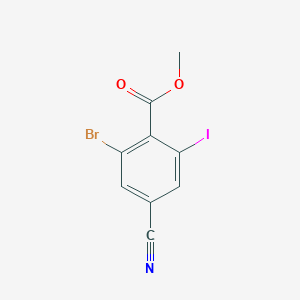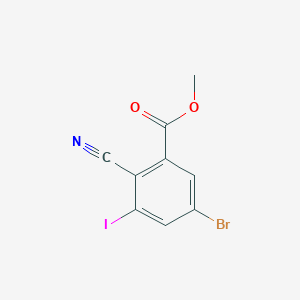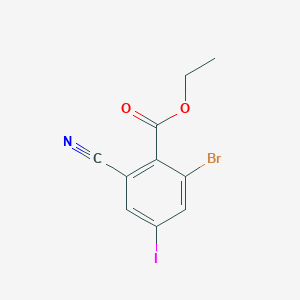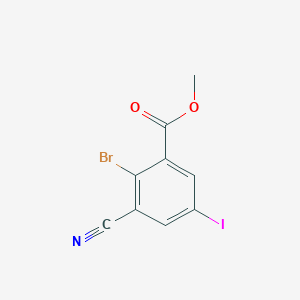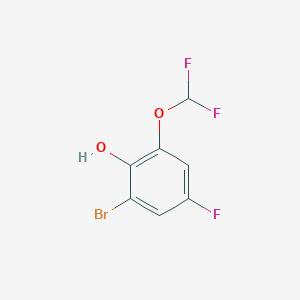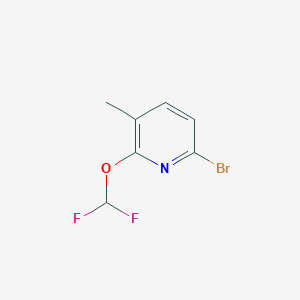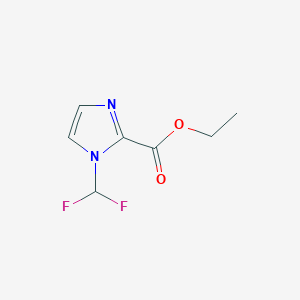
4-(2-Carboxy-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid benzyl ester
Übersicht
Beschreibung
4-(2-Carboxy-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid benzyl ester is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a fluorinated phenoxy group, and carboxylic acid functionalities, making it a versatile molecule for various chemical reactions and applications.
Wissenschaftliche Forschungsanwendungen
4-(2-Carboxy-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Carboxy-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting with the preparation of the fluorinated phenoxy intermediate. This intermediate is then reacted with piperidine and subsequently esterified to form the final product. Common reagents used in these reactions include fluorinated phenols, piperidine, and benzyl alcohol. The reaction conditions often involve the use of catalysts and solvents such as dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Carboxy-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylic acids to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wirkmechanismus
The mechanism of action of 4-(2-Carboxy-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenoxy group can enhance binding affinity and specificity, while the piperidine ring may influence the compound’s overall conformation and reactivity. Pathways involved in its action may include signal transduction, metabolic regulation, and cellular uptake.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Carboxy-5-chlorophenoxymethyl)-piperidine-1-carboxylic acid benzyl ester
- 4-(2-Carboxy-5-bromophenoxymethyl)-piperidine-1-carboxylic acid benzyl ester
- 4-(2-Carboxy-5-methylphenoxymethyl)-piperidine-1-carboxylic acid benzyl ester
Uniqueness
4-(2-Carboxy-5-fluorophenoxymethyl)-piperidine-1-carboxylic acid benzyl ester is unique due to the presence of the fluorine atom, which can significantly alter the compound’s electronic properties and reactivity. This fluorinated derivative often exhibits enhanced stability, bioavailability, and binding affinity compared to its non-fluorinated counterparts, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
4-fluoro-2-[(1-phenylmethoxycarbonylpiperidin-4-yl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO5/c22-17-6-7-18(20(24)25)19(12-17)27-13-16-8-10-23(11-9-16)21(26)28-14-15-4-2-1-3-5-15/h1-7,12,16H,8-11,13-14H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJLYKGLSDJQKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=CC(=C2)F)C(=O)O)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


